molecular formula C9H19NO3 B2526769 Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate CAS No. 109629-29-0

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate

Cat. No.: B2526769
CAS No.: 109629-29-0
M. Wt: 189.255
InChI Key: OQRHCRWPOTXMJY-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 2-ethoxyethylamino group at position 3 and a methyl group at position 2. Its structural design balances hydrophilic (ethoxyethyl) and hydrophobic (methyl) moieties, making it relevant in pharmaceutical synthesis, particularly as an intermediate for active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

methyl 3-(2-ethoxyethylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-4-13-6-5-10-7-8(2)9(11)12-3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRHCRWPOTXMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate typically involves the esterification of 3-[(2-ethoxyethyl)amino]-2-methylpropanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Variations in Aminoethyl Ether Substituents
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference Purity Application
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate 1221341-95-2 C${11}$H${23}$NO$_4$ 233.30 Diethoxyethyl vs. ethoxyethyl 97–98% API intermediates
Methyl 3-((2-methoxyethyl)amino)propanoate N/A Likely C$8$H${17}$NO$_3$ ~175.23 Methoxyethyl vs. ethoxyethyl N/A Research chemicals
  • The methoxyethyl analog has a shorter ether chain, which may increase polarity and affect receptor-binding profiles .
2.2. Substituents on the Amino Group
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference Physical Properties
Methyl 3-(benzylamino)-2-methylpropanoate 4010-62-2 C${12}$H${17}$NO$_2$ 207.27 Benzylamino vs. ethoxyethylamino Boiling point: 142–144°C (14 Torr); Density: 1.031 g/cm³
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate 1154283-15-4 C${12}$H${16}$FNO$_2$ 225.26 4-Fluorobenzyl vs. ethoxyethylamino Purity: ≥97%
  • The fluorine atom in the fluorobenzyl analog may enhance electronic interactions in drug-receptor binding .
2.3. Ester Group Modifications
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference Application
tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate N/A Likely C${13}$H${27}$NO$_4$ ~285.36 tert-Butyl ester vs. methyl ester Research intermediates
Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate 886366-08-1 Likely C${13}$H${17}$ClNO$_2$ ~266.74 Ethyl ester and chlorophenyl Pharmaceutical intermediates
  • Key Insights :
    • The tert-butyl ester increases steric bulk, improving hydrolytic stability but reducing reactivity in synthetic pathways compared to the methyl ester .
    • Ethyl esters (e.g., CAS 886366-08-1) may alter metabolic pathways due to slower esterase-mediated hydrolysis compared to methyl esters .
2.4. Protective Groups and Halogenation
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference Application
Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate 182486-16-4 C${10}$H${19}$NO$_4$ 217.26 BOC-protected amino Protective group in synthesis
Methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonylamino)-2-methylpropanoate 887969-56-4 C${16}$H${22}$BrNO$_4$ 372.25 Bromophenyl and BOC-protected amino Halogenated intermediates
  • Key Insights: BOC protection is critical for masking reactive amino groups during multi-step syntheses, though it requires acidic conditions for removal . Bromophenyl groups introduce halogen bonding capabilities, which can enhance binding affinity in drug candidates .

Biological Activity

Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate is a compound that has garnered attention in medicinal chemistry and biological research due to its potential applications and mechanisms of action. This article provides a detailed overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C8H17N2O2C_8H_{17}N_2O_2. Its structure features an ester group which can undergo hydrolysis to release the active amine. The compound is synthesized through a multi-step process involving the reaction of ethoxyethylamine with methyl 2-methylpropanoate, followed by purification steps to obtain the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interactions : The compound has been employed in studies investigating enzyme-substrate interactions, suggesting it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Its amine group allows for potential binding to receptors, influencing cellular signaling pathways. This interaction can lead to various biological effects, including modulation of neurotransmitter systems.

Biological Activity and Applications

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for further exploration in infection control.
  • Anticancer Activity : Research has suggested that this compound may exhibit cytotoxicity against certain cancer cell lines, although more extensive studies are required to quantify these effects .

Case Study 1: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that at concentrations around 50μM50\mu M, this compound led to a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders .

Case Study 2: Anticancer Activity

In vitro assays were conducted on human liver HepG2 cells using this compound. The results indicated that the compound exhibited significant cytotoxicity at higher concentrations (IC50 values were determined), showcasing its potential as an anticancer agent. Further investigations into its mechanism of action revealed that it may induce apoptosis in cancer cells.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityMechanism of Action
This compoundStructureAntimicrobial, AnticancerEnzyme inhibition, Receptor modulation
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochlorideStructureAntimicrobialEnzyme inhibition

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